molecular formula C15H19NO2S2 B2636275 N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide CAS No. 2319890-69-0

N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide

Cat. No.: B2636275
CAS No.: 2319890-69-0
M. Wt: 309.44
InChI Key: UACZJIKKVGRLOM-UHFFFAOYSA-N
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Description

The compound “N-(2-methyl-2-(thiophen-3-yl)propyl)-1-phenylmethanesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms. They are widely used in medicinal chemistry and have a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would include a thiophene ring, a phenyl ring, and a sulfonamide group. Thiophene is a five-membered ring with one sulfur atom, and phenyl is a six-membered carbon ring attached to the rest of the molecule by a single bond .


Chemical Reactions Analysis

Sulfonamides are generally stable compounds. They can undergo reactions at the sulfur atom, such as oxidation or reduction, and the nitrogen atoms can participate in various reactions depending on the specific substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents. Sulfonamides are generally solid at room temperature, and many are soluble in water due to the polar nature of the sulfonamide group .

Scientific Research Applications

  • Synthetic Approaches and Chemical Reactions :

  • Biological Activity and Antimicrobial Applications :

    • Babu, Pitchumani, and Ramesh (2013) reported the synthesis and antimicrobial activities of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, showcasing significant activities against bacterial and fungal strains (M. Babu, K. Pitchumani, & P. Ramesh, 2013).
    • Patel and Patel (2017) synthesized novel derivatives with antimicrobial activity, indicating the potential for development of new antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
  • Drug Metabolism Studies :

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many sulfonamides act as inhibitors of enzymes that require para-aminobenzoic acid, by mimicking the structure of this compound .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. It’s important to handle all chemical compounds with appropriate safety precautions .

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S2/c1-15(2,14-8-9-19-10-14)12-16-20(17,18)11-13-6-4-3-5-7-13/h3-10,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACZJIKKVGRLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)CC1=CC=CC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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